molecular formula C21H21N5O3S B2974076 ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477712-93-9

ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B2974076
CAS RN: 477712-93-9
M. Wt: 423.49
InChI Key: VTSHSMQSNSDDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of a range of chemical derivatives through reactions with different nucleophilic reagents. For instance, the synthesis processes involve the conversion of related compounds into diverse heterocyclic derivatives like pyrano[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and pyrano[2,3-b]pyridine derivatives through treatment with specific reagents such as hydrazine hydrate, hydroxylamine hydrochloride, and (arylmethylene)malononitrile (Harb et al., 1989). These transformations highlight the compound's utility in generating new chemical entities with potential applications in materials science and pharmaceutical research.

Molecular Structure Analysis

Research into the molecular structures of similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, reveals detailed insights into their intramolecular and intermolecular bonding patterns. Studies focusing on the hydrogen bonding interactions and planarity of the molecules contribute to a better understanding of their chemical reactivity and potential for forming more complex molecules (Wu et al., 2005).

Novel Synthesis Approaches

Innovative synthesis techniques have been developed using ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate and its analogs as starting materials. For example, the synthesis of new analgesic and anti-inflammatory agents through the reaction of the amino group of related compounds with acid anhydrides, acid chlorides, and phenyl dithiocarbamates showcases the compound's versatility in drug discovery processes (Gokulan et al., 2012).

properties

IUPAC Name

ethyl 1-[5-(benzoylcarbamothioylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-4-29-20(28)18-13(2)25-26(14(18)3)17-11-10-16(12-22-17)23-21(30)24-19(27)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3,(H2,23,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSHSMQSNSDDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

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